molecular formula C11H16FN3O2S B581864 5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide CAS No. 1305256-58-9

5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide

Cat. No.: B581864
CAS No.: 1305256-58-9
M. Wt: 273.326
InChI Key: FKBGRRJQTXHSDK-UHFFFAOYSA-N
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Description

5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide is a chemical compound with a complex structure that includes a fluorine atom, a methyl group, a piperidine ring, and a pyridine sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorine atom. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.

    Sulfonamide Formation: This step involves the reaction of the pyridine derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonamide groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylpyridine: Shares the fluorine and pyridine moieties but lacks the piperidine and sulfonamide groups.

    N-Methylpiperidine: Contains the piperidine ring but lacks the fluorine and pyridine sulfonamide groups.

    Pyridine-3-sulfonamide: Contains the pyridine sulfonamide moiety but lacks the fluorine and piperidine groups.

Uniqueness

5-Fluoro-n-methyl-n-(piperidin-4-yl)pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

5-fluoro-N-methyl-N-piperidin-4-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2S/c1-15(10-2-4-13-5-3-10)18(16,17)11-6-9(12)7-14-8-11/h6-8,10,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBGRRJQTXHSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)C2=CN=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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